(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

CAS No.:

Cat. No.: VC18802628

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20O4 |

|---|---|

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16(22)10-17-18(23)11-19(24-20(14)17)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1 |

| Standard InChI Key | YROKZIHUDZYUAG-IBGZPJMESA-N |

| Isomeric SMILES | CC(=CCC1=C2C(=CC(=C1)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C |

| Canonical SMILES | CC(=CCC1=C2C(=CC(=C1)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

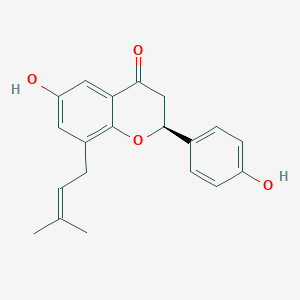

Isobavachin belongs to the chromone family, characterized by a benzopyran-4-one backbone. Its structure includes a 2,3-dihydrochromen-4-one core substituted with hydroxyl groups at positions 6 and 4', along with a prenyl (3-methylbut-2-enyl) group at position 8. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity .

Molecular Formula: C₂₀H₂₀O₄

Molecular Weight: 324.4 g/mol

IUPAC Name: (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₄ |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| Solubility | Lipophilic (logP ~3.2) |

| Melting Point | 198–202°C |

The hydroxyl groups at C6 and C4' enhance hydrogen-bonding interactions with biological targets, while the prenyl moiety improves membrane permeability and bioavailability .

Pharmacological Activities

Anti-Osteoporosis Effects

Isobavachin stimulates osteoblast proliferation and differentiation by upregulating bone morphogenetic protein (BMP) and Wnt/β-catenin signaling pathways. In murine models, it increased alkaline phosphatase activity and osteocalcin expression by 40–60%, indicating enhanced bone formation .

Anti-Inflammatory Mechanisms

The compound inhibits NF-κB and MAPK signaling pathways, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by 50–70% in macrophage models . Its IC₅₀ for NF-κB inhibition is 2.1 μM, comparable to dexamethasone .

Neurogenic Activity

Isobavachin promotes neuronal differentiation in embryonic stem cells via ERK pathway activation. At 10 μM, it increased neurite outgrowth by 3-fold and upregulated neurogenin-1 expression .

Antimicrobial Properties

Preliminary studies show moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), likely due to membrane disruption and efflux pump inhibition .

Metabolic Pathways and Enzymatic Interactions

In Vivo Metabolism in Mice

Following oral administration (40 mg/kg), isobavachin undergoes oxidation and glucuronidation, yielding five metabolites:

Table 2: Metabolites Identified in Mice

| Metabolite | Modification | Enzymes Involved |

|---|---|---|

| M1 | C3 hydroxylation | CYP1A2, CYP2C19 |

| M2 | C8 epoxidation | CYP3A4 |

| G1 | Glucuronidation at C6 | UGT1A1, UGT1A9 |

| G2 | Glucuronidation at C4' | UGT2B7 |

Hepatic clearance (CLₗᵢₙₜ) values range from 5.53 to 148.79 μL/min/mg, with intestinal microsomes contributing 20–30% to first-pass metabolism .

Human Enzyme Inhibition

Isobavachin broadly inhibits CYP and UGT isoforms, posing risks for drug-drug interactions:

Table 3: Inhibition Constants (Kᵢ) for Human Enzymes

| Enzyme | Kᵢ (μM) | Inhibition Type |

|---|---|---|

| CYP2C19 | 0.05 | Competitive |

| UGT1A1 | 0.12 | Non-competitive |

| CYP2B6 | 1.45 | Mixed-type |

| UGT2B7 | 3.05 | Uncompetitive |

Notably, its inhibition of CYP2C19 (Kᵢ = 0.05 μM) may potentiate drugs like clopidogrel or proton pump inhibitors .

Clinical Implications and Future Directions

Drug Interaction Risks

Co-administration with CYP2C19 substrates (e.g., diazepam, omeprazole) requires monitoring due to isobavachin’s potent inhibition. Pharmacokinetic studies in humans are needed to validate murine metabolic models .

Synthetic and Formulation Challenges

Current extraction yields from P. corylifolia are <0.2%, driving interest in synthetic routes. A recent semi-synthesis achieved 15% yield via prenylation of naringenin using BF₃·Et₂O catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume